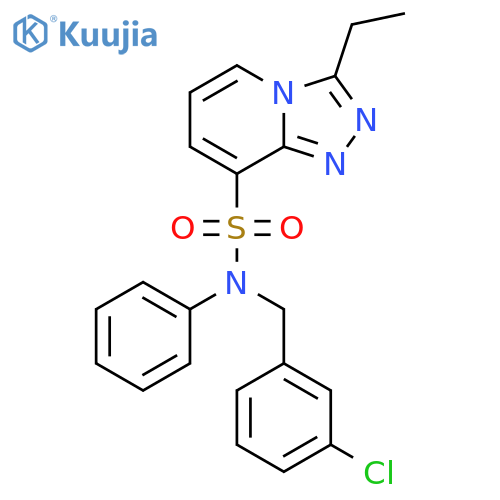

Cas no 1251586-05-6 (N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide)

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide

- N-(3-chlorobenzyl)-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- VU0624393-1

- N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- CHEMBL4563285

- AKOS024485209

- F3406-7323

- 1251586-05-6

-

- インチ: 1S/C21H19ClN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3

- InChIKey: NPZCAOCZRARPAQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)CN(C1C=CC=CC=1)S(C1=CC=CN2C(CC)=NN=C21)(=O)=O

計算された属性

- せいみつぶんしりょう: 426.0917247g/mol

- どういたいしつりょう: 426.0917247g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 637

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 76Ų

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-7323-20μmol |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7323-1mg |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7323-20mg |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 20mg |

$99.0 | 2023-09-10 | ||

| A2B Chem LLC | BA70828-1mg |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 1mg |

$245.00 | 2024-04-20 | ||

| Life Chemicals | F3406-7323-5mg |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7323-4mg |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7323-5μmol |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7323-15mg |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7323-2μmol |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-7323-10mg |

N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

1251586-05-6 | 10mg |

$79.0 | 2023-09-10 |

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide 関連文献

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamideに関する追加情報

Professional Introduction to N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide (CAS No. 1251586-05-6)

N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1251586-05-6, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric elements. The presence of a sulfonamide moiety, combined with the triazoloapyridine core, suggests potential biological activity that merits in-depth exploration.

The structural design of this compound is particularly noteworthy, as it combines features from two distinct heterocyclic systems. The triazoloapyridine scaffold is known for its versatility in drug discovery, often serving as a privileged structure in the development of bioactive molecules. This scaffold has been extensively studied for its potential to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The incorporation of a sulfonamide group further enhances the compound's pharmacological profile by introducing polar interactions and improving solubility characteristics.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide aligns with this trend by presenting a structurally unique entity that could potentially address unmet medical needs. The chlorophenyl and phenyl substituents are particularly interesting from a medicinal chemistry perspective, as they can modulate electronic properties and influence binding affinity to biological targets.

The sulfonamide functional group is a well-documented pharmacophore in drug development, known for its ability to enhance binding interactions through hydrogen bonding and ionic interactions. This moiety is frequently incorporated into drug candidates targeting inflammatory diseases, infectious agents, and cancers. The specific positioning of the sulfonamide group in N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide suggests that it may interact with biological targets in a manner that could elicit therapeutic effects.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The construction of the triazoloapyridine core necessitates careful selection of reagents and catalysts to achieve the desired ring formation. Subsequent functionalization with the sulfonamide group further complicates the synthetic route but ultimately contributes to the compound's unique pharmacological properties. Advanced synthetic methodologies have been employed to optimize these reactions, leveraging techniques such as transition metal catalysis and flow chemistry to improve efficiency and scalability.

Evaluation of N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide has revealed promising preliminary data regarding its biological activity. In vitro studies have indicated potential interactions with targets relevant to neurological disorders and metabolic diseases. These findings are particularly exciting given the growing interest in multitargeted drugs that can address multiple aspects of a disease simultaneously. The compound's ability to modulate several pathways simultaneously could lead to more comprehensive therapeutic interventions.

The impact of molecular structure on pharmacokinetic properties cannot be overstated. N-(

In conclusion, N-(CAS No.1251586- 05- 6) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological profile. The integration of multiple pharmacophoric elements within its framework positions it as a valuable candidate for further exploration in drug discovery programs targeting neurological disorders and metabolic diseases. As research continues to uncover new therapeutic applications for this class of compounds, N-(CAS No.1251586- 05- 6) is poised to play a crucial role in shaping the future of medicinal biology.

1251586-05-6 (N-(3-chlorophenyl)methyl-3-ethyl-N-phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide) 関連製品

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)

- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)

- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)

- 1226363-57-0(1-(2-methoxy-4,5-dimethylphenyl)methanamine)

- 5275-69-4(Ethanone,1-(5-nitro-2-furanyl)-)

- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)

- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)

- 65249-23-2(6-Bromo-1,2-dimethoxynaphthalene)

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)